3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine

basicity amine pKa difluoropyrrolidine

3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine (CAS 2008069-09-6) is a meta-substituted aniline derivative featuring a 3-bromo substituent and a 5-(3,3-difluoropyrrolidin-1-ylmethyl) group on the phenyl ring. The molecular formula is C11H13BrF2N2 (MW 291.13 g/mol).

Molecular Formula C11H13BrF2N2
Molecular Weight 291.13 g/mol
Cat. No. B8124901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine
Molecular FormulaC11H13BrF2N2
Molecular Weight291.13 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)CC2=CC(=CC(=C2)Br)N
InChIInChI=1S/C11H13BrF2N2/c12-9-3-8(4-10(15)5-9)6-16-2-1-11(13,14)7-16/h3-5H,1-2,6-7,15H2
InChIKeyJCMWHQDCMXPILH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine – Chemical Identity and Procurement Baseline


3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine (CAS 2008069-09-6) is a meta-substituted aniline derivative featuring a 3-bromo substituent and a 5-(3,3-difluoropyrrolidin-1-ylmethyl) group on the phenyl ring . The molecular formula is C11H13BrF2N2 (MW 291.13 g/mol) . The compound belongs to the class of gem-difluorinated pyrrolidine-containing aromatic amines, a structural motif widely employed in medicinal chemistry to reduce amine basicity and enhance metabolic stability while retaining the ability for further synthetic elaboration through the aryl bromide handle .

Why Generic Substitution Fails for 3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine in Lead Optimization


Generic substitution using the non-fluorinated pyrrolidine analog, the des-bromo analog, or a positional regioisomer is scientifically flawed because the specific combination of the 3-bromo and 5-(3,3-difluoropyrrolidin-1-ylmethyl) substituents simultaneously controls three critical drug-discovery parameters: (i) amine basicity, (ii) metabolic oxidative stability, and (iii) synthetic tractability for late-stage diversification . The gem-difluoro substitution reduces the conjugate acid pKa of the pyrrolidine from approximately 11.3 to approximately 8.7, altering the protonation state at physiological pH and consequently modifying target engagement and permeability . Replacement with a simple pyrrolidine (lacking fluorination) restores high basicity, increases metabolic N-dealkylation vulnerability, and eliminates the beneficial physicochemical properties that the 3,3-difluoropyrrolidine motif confers .

Quantitative Differential Evidence for 3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine vs. Closest Analogs


pKa Modulation: 3,3-Difluoropyrrolidine vs. Non-Fluorinated Pyrrolidine

The conjugate acid pKa of the 3,3-difluoropyrrolidine moiety in this compound is predicted to be approximately 6.86 , compared to approximately 11.3 for the pyrrolidine conjugate acid of the non-fluorinated analog 3-Bromo-5-(pyrrolidin-1-ylmethyl)-phenylamine (CAS 1513428-29-9) [1]. The gem-difluoro substitution thus lowers the basicity by approximately 4.4 log units, fundamentally altering the amine's ionization state at physiological pH (7.4). A closely related mono-fluorinated reference point shows 3-fluoropyrrolidine with a measured conjugate acid pKa of 8.68, confirming that a second fluorine atom further reduces basicity .

basicity amine pKa difluoropyrrolidine drug-like properties

Metabolic Stability: Intrinsic Microsomal Clearance of 3,3-Difluoropyrrolidine vs. Non-Fluorinated Saturated Heterocycles

In a systematic study of mono- and difluorinated saturated heterocyclic amines (azetidine, pyrrolidine, piperidine series), intrinsic microsomal clearance measurements demonstrated high metabolic stability for the 3,3-difluoropyrrolidine-containing compounds, with only the 3,3-difluoroazetidine derivative showing poor stability as a notable exception . In contrast, non-fluorinated pyrrolidine derivatives are known substrates for cytochrome P450-mediated N-dealkylation, a primary metabolic soft spot [1]. While compound-specific clearance data for 3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine are not disclosed, the class-level evidence indicates that the 3,3-difluoropyrrolidine motif confers significantly enhanced resistance to oxidative metabolism compared to the non-fluorinated analog 3-Bromo-5-(pyrrolidin-1-ylmethyl)-phenylamine.

metabolic stability microsomal clearance CYP450 N-dealkylation

Synthetic Tractability: 3-Bromo Substituent Enables Late-Stage Diversification vs. Des-Bromo Analog

The 3-bromo substituent on the phenyl ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, etc.), enabling rapid analog generation from a single advanced intermediate [1]. The des-bromo analog, 3-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine (CAS 1890516-14-9, MW 212.24 g/mol), lacks this orthogonal reactive site, limiting further structural diversification to the aniline nitrogen alone . This difference in synthetic vector capacity is quantifiable: the 3-bromo derivative offers two distinct functionalization points (aryl-Br and aryl-NH2), whereas the des-bromo analog offers only one (aryl-NH2), effectively doubling the combinatorial library capacity from a single building block.

Suzuki coupling Buchwald-Hartwig C-C cross-coupling late-stage functionalization

High-Value Application Scenarios for 3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine


Late-Stage Diversification Building Block in Kinase Inhibitor Lead Optimization

The combination of a 3-bromo handle for Suzuki coupling and a 5-difluoropyrrolidine moiety with reduced basicity (pKa ~6.86) makes this compound an ideal advanced intermediate for constructing kinase inhibitor libraries. The bromo group enables rapid parallel synthesis of biaryl analogs, while the difluoropyrrolidine caps the amine basicity to avoid off-target pharmacology associated with highly basic amines (e.g., hERG channel blockade, phospholipidosis) . This dual functionality allows medicinal chemistry teams to explore both the hinge-binding region and the solvent-exposed region of kinase ATP-binding sites simultaneously from a single building block .

CNS-Penetrant Probe Design Leveraging Controlled Amine Basicity

For central nervous system (CNS) drug discovery programs, the predicted pKa reduction of ~4.4 log units relative to the non-fluorinated pyrrolidine analog significantly shifts the fraction of neutral (unionized) species at physiological pH, enhancing passive blood-brain barrier permeability . Additionally, the high metabolic stability of the 3,3-difluoropyrrolidine motif, demonstrated in systematic microsomal clearance studies, reduces the risk of rapid hepatic N-dealkylation commonly observed with non-fluorinated pyrrolidine-containing CNS candidates . This compound is thus strategically positioned for neuroscience lead generation where both CNS exposure and metabolic durability are critical selection criteria.

Covalent Inhibitor Scaffold with Orthogonal Reactive Handles

The 3-bromo substituent can be converted to an acrylamide warhead (via Suzuki coupling with vinyl boronate esters) for targeted covalent inhibitor design, while the aniline nitrogen remains available for attachment to a target-recognition element . The difluoropyrrolidine group provides a metabolically stable solubilizing element that does not introduce additional reactive functionality. This orthogonal reactivity profile supports a modular strategy for assembling covalent probe libraries where the warhead electrophilicity, linker geometry, and recognition element can be independently optimized .

Parallel Library Synthesis via Automated High-Throughput Experimentation

The 3-bromo substituent is fully compatible with automated high-throughput experimentation (HTE) platforms for palladium-catalyzed cross-coupling in 96- or 384-well formats, enabling the rapid generation of hundreds of analogs from a single core scaffold . The aniline NH2 can be independently diversified via amide coupling or reductive amination in a second synthetic step without interference from the difluoropyrrolidine group. This two-dimensional diversification capability, combined with the favorable physicochemical properties conferred by the difluoropyrrolidine motif, makes this compound a high-value input for DNA-encoded library (DEL) synthesis and fragment-based drug discovery (FBDD) hit expansion .

Quote Request

Request a Quote for 3-Bromo-5-(3,3-difluoropyrrolidin-1-ylmethyl)-phenylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.